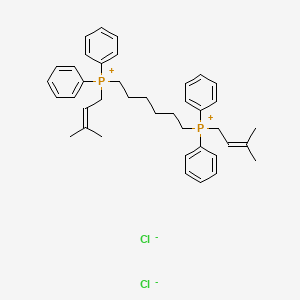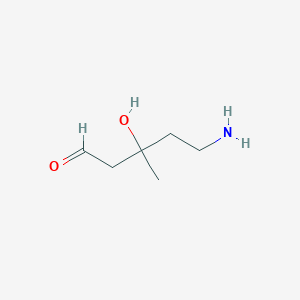
5-Amino-3-hydroxy-3-methylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-hydroxy-3-methylpentanal is an organic compound that belongs to the class of amino alcohols It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-hydroxy-3-methylpentanal can be achieved through several methods. One common approach involves the aldol condensation of aldehydes and ketones. For instance, the reaction between 3-hydroxy-3-methylbutanal and an appropriate amine under controlled conditions can yield the desired product . The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the carbon-carbon bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-hydroxy-3-methylpentanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used to introduce new functional groups via substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
5-Amino-3-hydroxy-3-methylpentanal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism by which 5-Amino-3-hydroxy-3-methylpentanal exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence the compound’s activity in biological systems, including its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-hydroxy-2-methylbutanal
- 5-Amino-3-hydroxy-2-methylpentanal
- 5-Amino-3-hydroxy-3-ethylpentanal
Uniqueness
5-Amino-3-hydroxy-3-methylpentanal is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an amino and a hydroxyl group allows for versatile reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
5-amino-3-hydroxy-3-methylpentanal |
InChI |
InChI=1S/C6H13NO2/c1-6(9,2-4-7)3-5-8/h5,9H,2-4,7H2,1H3 |
InChI Key |
FLDQFHXLPNWRJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



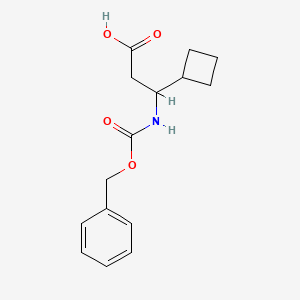
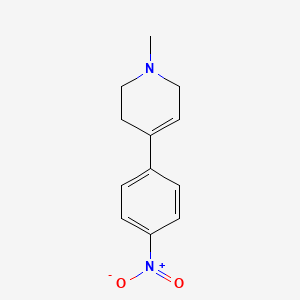

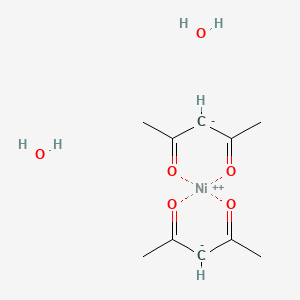

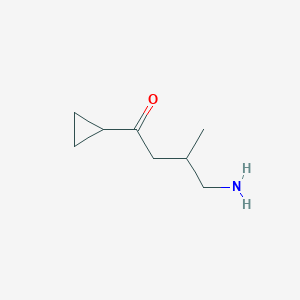
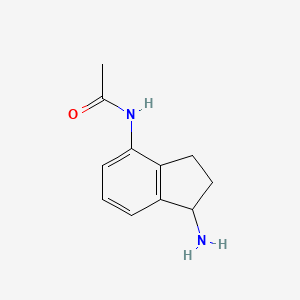

![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
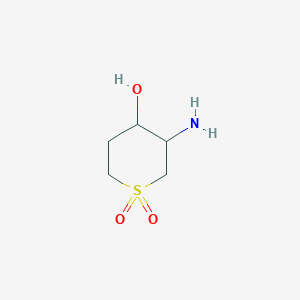
![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)

